molecular formula C11H15BrO3 B2982441 3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol CAS No. 866155-07-9

3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol

Cat. No.: B2982441
CAS No.: 866155-07-9
M. Wt: 275.142
InChI Key: NDVLCJVPWSZLCB-UHFFFAOYSA-N
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Description

3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol is an organic compound with the molecular formula C11H15BrO3 It is a brominated derivative of a methoxy-substituted propane diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol typically involves the reaction of 2-bromobenzyl alcohol with 2-methylpropane-1,2-diol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of de-brominated alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of brominated compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol involves its interaction with molecular targets in biological systems. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The methoxy and diol groups can form hydrogen bonds, further stabilizing interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile
  • 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile

Uniqueness

3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-[(2-bromophenyl)methoxy]-2-methylpropane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO3/c1-11(14,7-13)8-15-6-9-4-2-3-5-10(9)12/h2-5,13-14H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVLCJVPWSZLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(COCC1=CC=CC=C1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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